molecular formula C15H15N3OS B2682742 2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-(4-methoxyphenyl)-1,3-thiazole CAS No. 385796-45-2

2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-(4-methoxyphenyl)-1,3-thiazole

Cat. No.: B2682742
CAS No.: 385796-45-2
M. Wt: 285.37
InChI Key: TYRGAFDFPYFMAA-UHFFFAOYSA-N
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Description

2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-(4-methoxyphenyl)-1,3-thiazole is a heterocyclic compound that features a thiazole ring fused with a pyrazole ring and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-(4-methoxyphenyl)-1,3-thiazole typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a 1,3-diketone, such as acetylacetone, under acidic or basic conditions.

    Thiazole Ring Formation: The thiazole ring is often formed by the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

    Coupling Reactions: The final step involves coupling the pyrazole and thiazole rings with the methoxyphenyl group. This can be achieved through various cross-coupling reactions, such as Suzuki or Heck reactions, using appropriate catalysts and conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions can target the pyrazole or thiazole rings, potentially leading to ring-opened products or hydrogenated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the aromatic ring and the heterocyclic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are used under various conditions (acidic, basic, or neutral).

Major Products

    Oxidation Products: Phenolic derivatives and quinones.

    Reduction Products: Hydrogenated heterocycles and ring-opened products.

    Substitution Products: Halogenated, alkylated, and other substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-(4-methoxyphenyl)-1,3-thiazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology

In biological research, this compound is studied for its potential bioactivity. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

Medicine

In medicinal chemistry, derivatives of this compound are explored for their therapeutic potential. They may act as enzyme inhibitors, receptor modulators, or other bioactive agents.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and dyes, due to its stable heterocyclic structure.

Mechanism of Action

The mechanism of action of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-(4-methoxyphenyl)-1,3-thiazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA. The compound’s heterocyclic rings can facilitate binding to these targets, influencing biological pathways and exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1H-pyrazol-1-yl)-4-phenyl-1,3-thiazole
  • 2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-phenyl-1,3-thiazole
  • 2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-(4-hydroxyphenyl)-1,3-thiazole

Uniqueness

2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-(4-methoxyphenyl)-1,3-thiazole is unique due to the presence of both the methoxy group on the phenyl ring and the dimethyl groups on the pyrazole ring. These substituents can significantly influence the compound’s chemical reactivity, biological activity, and physical properties, distinguishing it from other similar compounds.

Properties

IUPAC Name

2-(3,5-dimethylpyrazol-1-yl)-4-(4-methoxyphenyl)-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3OS/c1-10-8-11(2)18(17-10)15-16-14(9-20-15)12-4-6-13(19-3)7-5-12/h4-9H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYRGAFDFPYFMAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NC(=CS2)C3=CC=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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